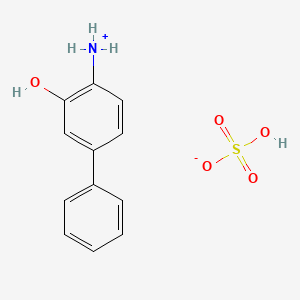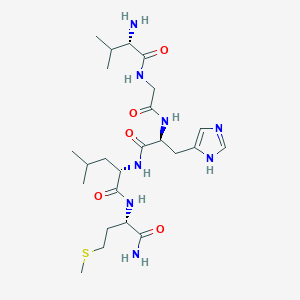
Val-Gly-His-Leu-Met-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-Gly-His-Leu-Met-NH2 is a peptide sequence composed of the amino acids valine, glycine, histidine, leucine, and methionine, terminated with an amide group. This peptide is a part of the bombesin family, which is known for its role in various physiological processes, including the regulation of gastrointestinal and central nervous system functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Val-Gly-His-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the attachment of the C-terminal amino acid (methionine) to a solid resin. Each subsequent amino acid is then added sequentially, with the Fmoc group protecting the N-terminus during coupling reactions. After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Val-Gly-His-Leu-Met-NH2 can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes and nucleotide sequences
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Wissenschaftliche Forschungsanwendungen
Val-Gly-His-Leu-Met-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor binding.
Industry: Utilized in the development of peptide-based radiopharmaceuticals for imaging and therapy.
Wirkmechanismus
Val-Gly-His-Leu-Met-NH2 exerts its effects primarily through binding to gastrin-releasing peptide receptors (GRPRs). Upon binding, it activates G-protein coupled receptor signaling pathways, leading to various cellular responses such as proliferation, differentiation, and secretion. This mechanism is particularly relevant in the context of cancer, where GRPRs are often overexpressed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bombesin: A 14-amino acid peptide with a similar sequence, known for its role in stimulating gastrin release.
Substance P: Another neuropeptide with a similar C-terminal sequence (Phe-X-Gly-Leu-Met-NH2), involved in pain perception and inflammatory responses
Uniqueness
Val-Gly-His-Leu-Met-NH2 is unique due to its specific sequence and its high affinity for GRPRs, making it a valuable tool in cancer research and diagnostics. Its ability to be easily synthesized and modified further enhances its utility in various scientific applications .
Eigenschaften
CAS-Nummer |
76326-44-8 |
|---|---|
Molekularformel |
C24H42N8O5S |
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C24H42N8O5S/c1-13(2)8-17(22(35)31-16(21(26)34)6-7-38-5)32-23(36)18(9-15-10-27-12-29-15)30-19(33)11-28-24(37)20(25)14(3)4/h10,12-14,16-18,20H,6-9,11,25H2,1-5H3,(H2,26,34)(H,27,29)(H,28,37)(H,30,33)(H,31,35)(H,32,36)/t16-,17-,18-,20-/m0/s1 |
InChI-Schlüssel |
IRFWEBWFWZFKMJ-JPLJXNOCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




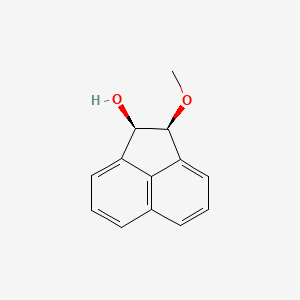
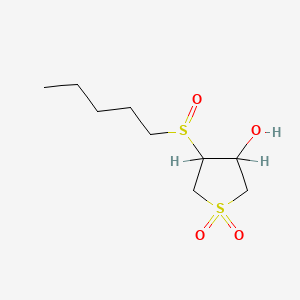

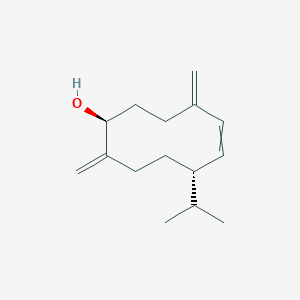
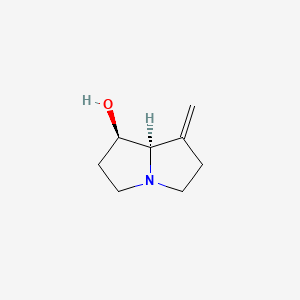
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)

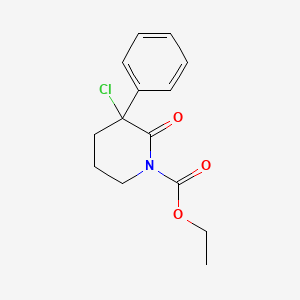
![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)

![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
